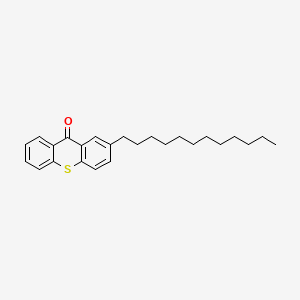
2-Dodecyl-9H-thioxanthen-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecyl-9H-thioxanthen-9-one is a thioxanthone derivative known for its unique photophysical properties. Thioxanthones are a class of aromatic ketones that have found extensive use in photochemistry due to their high triplet energy and relatively long triplet lifetime . These properties make them valuable in various applications, including photopolymerization and as photoinitiators in 3D printing technologies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thioxanthone derivatives, including 2-Dodecyl-9H-thioxanthen-9-one, typically involves several key reactions. Common synthetic routes include the Buchwald-Hartwig, Sonogashira, and Heck reactions . For example, the preparation of 2-bromo-9H-thioxanthen-9-one can be achieved through a reaction involving 2-bromo-9H-thioxanthene-9-one . The reaction conditions often require the use of an argon-filled glovebox, methyltriphenylphosphonium iodide, and tetrahydrofuran (THF) as a solvent .
Industrial Production Methods: Industrial production methods for thioxanthone derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques such as dry column vacuum chromatography (DCVC) to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Dodecyl-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the thioxanthone core, which can participate in photochemical processes.
Common Reagents and Conditions: Common reagents used in the reactions of thioxanthone derivatives include oxidizing agents, reducing agents, and various catalysts. For example, thioxanthone can act as a powerful photocatalyst in organic reactions, participating in merger reactions with metal complexes .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the reaction of 2,4-diethyl-9H-thioxanthen-9-one with bromine can yield 2,4-bis(1-bromoethyl)thioxanthene-9-one .
Scientific Research Applications
2-Dodecyl-9H-thioxanthen-9-one has a wide range of scientific research applications. In chemistry, it is used as a photoinitiator in photopolymerization processes, enabling the creation of high-resolution 3D structures through two-photon polymerization . In biology and medicine, thioxanthone derivatives are explored for their potential use in photodynamic therapy due to their ability to generate reactive oxygen species upon light activation . In industry, these compounds are utilized in the production of photopolymerizable resins for 3D printing technologies .
Mechanism of Action
The mechanism of action of 2-Dodecyl-9H-thioxanthen-9-one involves its ability to absorb light and transition to an excited triplet state. This excited state can then participate in various photochemical reactions, including the initiation of polymerization processes . The molecular targets and pathways involved include the interaction with monomers and the generation of free radicals that drive the polymerization reaction .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Dodecyl-9H-thioxanthen-9-one include other thioxanthone derivatives such as 2,4-diethyl-7-[4-(N-phenylanilino)phenyl]thioxanthen-9-one (T1), 2,4-diethyl-7-(9-phenylcarbazol-3-yl)thioxanthen-9-one (T3), and 7-carbazol-9-yl-2,4-diethyl-thioxanthen-9-one (T4) .
Uniqueness: What sets this compound apart from other thioxanthone derivatives is its specific dodecyl substitution, which can influence its solubility and photophysical properties. This unique substitution makes it particularly suitable for applications requiring high solubility and efficient light absorption .
Properties
CAS No. |
82799-46-0 |
|---|---|
Molecular Formula |
C25H32OS |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
2-dodecylthioxanthen-9-one |
InChI |
InChI=1S/C25H32OS/c1-2-3-4-5-6-7-8-9-10-11-14-20-17-18-24-22(19-20)25(26)21-15-12-13-16-23(21)27-24/h12-13,15-19H,2-11,14H2,1H3 |
InChI Key |
JSLWEMZSKIWXQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=CC2=C(C=C1)SC3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)

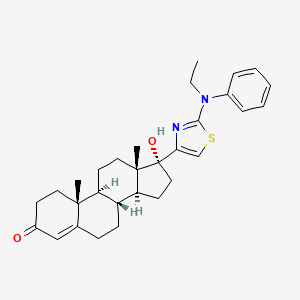
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
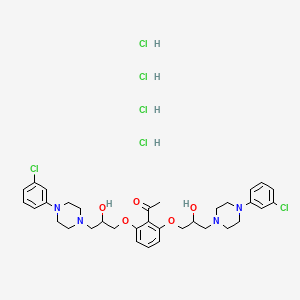
![[2-Hydroxy-3-(tridecyloxy)propyl]trimethylammonium chloride](/img/structure/B13784824.png)
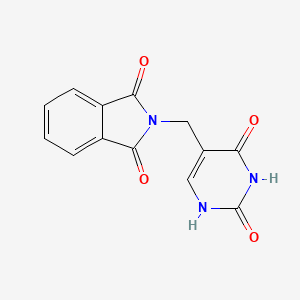
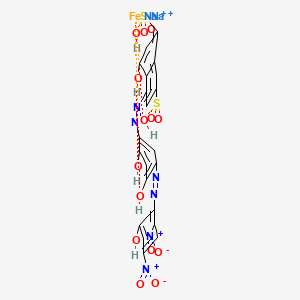
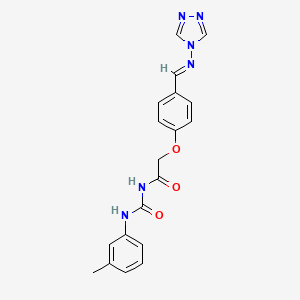
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)

